![molecular formula C17H14N4O2S B2543961 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2415526-20-2](/img/structure/B2543961.png)
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole, furan, and benzothiazole rings. These core structures are then linked through a series of condensation and coupling reactions.
Preparation of 1-methyl-1H-pyrazole-5-carboxaldehyde: This intermediate can be synthesized through the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3.
Synthesis of 5-(1-methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde: This involves the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with furan-2-carbaldehyde under acidic conditions.
Formation of the final compound: The final step involves the condensation of 5-(1-methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde with 1,3-benzothiazole-6-carboxamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst is common for introducing substituents on the benzothiazole ring.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of pyrazolines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amides: These compounds share a similar pyrazole-furan structure but differ in the benzothiazole moiety.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a similar pyrazole structure but lacks the furan and benzothiazole rings.
Uniqueness
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-21-14(6-7-20-21)15-5-3-12(23-15)9-18-17(22)11-2-4-13-16(8-11)24-10-19-13/h2-8,10H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNVVQDZNZFUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
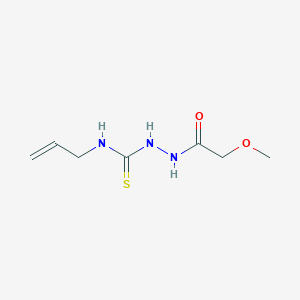
![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)
![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)
![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)
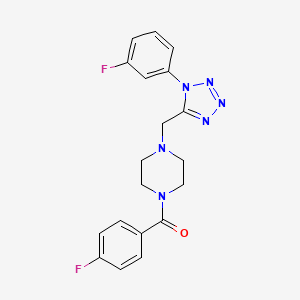
![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)
![N'-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2543890.png)
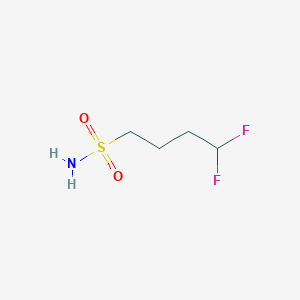
![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)
![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)
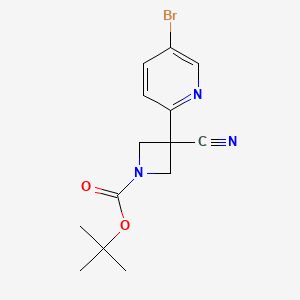
![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)
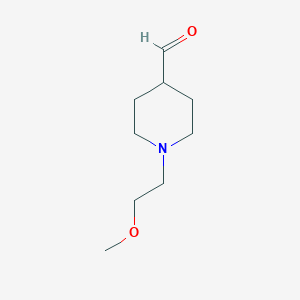
![4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2543901.png)
